molecular formula C12H16N2O2S B3117264 (4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 222404-26-4

(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No. B3117264
CAS RN: 222404-26-4
M. Wt: 252.33 g/mol
InChI Key: UVBBPRJLXWJSHK-VUWPPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid, also known as DMTA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTA is a chiral molecule that exists in two enantiomeric forms, (4R)-DMTA and (4S)-DMTA. The (4R)-enantiomer is the active form and has been shown to possess various biological activities.

Mechanism of Action

The exact mechanism of action of (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, leading to the suppression of pro-inflammatory cytokine production and oxidative stress.
Biochemical and Physiological Effects:
(4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of pro-inflammatory enzymes, such as COX-2. (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes, such as SOD and catalase. In addition, (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid in lab experiments include its well-established synthesis method, its ability to modulate various signaling pathways, and its potential therapeutic applications. However, the limitations of using (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid in lab experiments include its limited solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.

Future Directions

Future research on (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid could focus on its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Further studies could also investigate the pharmacokinetics and bioavailability of (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid and the development of novel delivery systems to enhance its efficacy. Additionally, research could focus on the development of (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid analogs with improved pharmacological properties.

Scientific Research Applications

(4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. (4R)-(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2, and reduce oxidative stress. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)/t10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBBPRJLXWJSHK-VUWPPUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176677
Record name (4R)-2-[4-(Dimethylamino)phenyl]-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222404-26-4
Record name (4R)-2-[4-(Dimethylamino)phenyl]-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222404-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-2-[4-(Dimethylamino)phenyl]-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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